molecular formula C10H22N2O B8378768 2-Methyl-1-(4-methylamino-piperidin-1-yl)-propan-2-ol

2-Methyl-1-(4-methylamino-piperidin-1-yl)-propan-2-ol

Cat. No. B8378768
M. Wt: 186.29 g/mol
InChI Key: AESMNVMLRJMXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183380B2

Procedure details

A mixture of the above described [1-(2-hydroxy-2-methyl-propyl)-piperidin-4-yl]-carbamic acid ethyl ester (2.35 g, 10 mmol) in tetrahydrofuran (40 mL) with lithium aluminum hydride (913 mg, 24 mmol) was refluxed for 16 h. Cooled to 0° C., added water (0.913 mL), then at 23° C. 15% NaOH solution (2.739 mL), then again water (0.913 mL), stirred at 23° C. for 30 min, filtered the solid off, washed with tetrahydrofuran, the filtrate was evaporated to give the title compound as a colorless oil (1.80 g, 100%); MS: m/e=187.2 (M+H+).
Name
[1-(2-hydroxy-2-methyl-propyl)-piperidin-4-yl]-carbamic acid ethyl ester
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
913 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.913 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.739 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.913 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
C(O[C:4](=O)[NH:5][CH:6]1[CH2:11][CH2:10][N:9]([CH2:12][C:13]([OH:16])([CH3:15])[CH3:14])[CH2:8][CH2:7]1)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH3:15][C:13]([OH:16])([CH3:14])[CH2:12][N:9]1[CH2:10][CH2:11][CH:6]([NH:5][CH3:4])[CH2:7][CH2:8]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
[1-(2-hydroxy-2-methyl-propyl)-piperidin-4-yl]-carbamic acid ethyl ester
Quantity
2.35 g
Type
reactant
Smiles
C(C)OC(NC1CCN(CC1)CC(C)(C)O)=O
Step Two
Name
Quantity
913 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0.913 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
2.739 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.913 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of the
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
at 23° C
FILTRATION
Type
FILTRATION
Details
filtered the solid off,
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(CN1CCC(CC1)NC)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.